molecular formula C45H72O16 B12319369 beta-D-Glucopyranoside,(3beta,6alpha,16beta,20R,24S)-3-[(3,4-di-O-acetyl-beta-D-xylopyranosyl)oxy]-20, 24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl

beta-D-Glucopyranoside,(3beta,6alpha,16beta,20R,24S)-3-[(3,4-di-O-acetyl-beta-D-xylopyranosyl)oxy]-20, 24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl

Cat. No.: B12319369
M. Wt: 869.0 g/mol
InChI Key: LRWUZSAOXSUTCO-UHFFFAOYSA-N
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Description

Beta-D-Glucopyranoside,(3beta,6alpha,16beta,20R,24S)-3-[(3,4-di-O-acetyl-beta-D-xylopyranosyl)oxy]-20, 24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl is a useful research compound. Its molecular formula is C45H72O16 and its molecular weight is 869.0 g/mol. The purity is usually 95%.
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Biological Activity

Beta-D-glucopyranoside derivatives are a significant class of compounds known for their diverse biological activities. The specific compound in focus, beta-D-glucopyranoside with the complex structure indicated, has been studied for its potential pharmacological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its cyclolanostane backbone and multiple hydroxyl and acetyl groups that contribute to its biological activity. The structural complexity allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Anticancer Activity

Research has highlighted the potential anticancer properties of beta-D-glucopyranoside derivatives. For instance:

  • A study on related glycosides demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and Caski cells. The mechanism involved apoptosis induction and modulation of key signaling pathways such as Akt/mTOR .
  • In vivo studies indicated that certain glycosides could reduce tumor volume and proliferation markers in animal models, suggesting their potential as therapeutic agents in cancer treatment .

2. Anti-inflammatory Effects

Glycosides are known to exhibit anti-inflammatory properties. In vitro studies have shown that beta-D-glucopyranosides can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism through which these compounds could mitigate inflammatory responses .

3. Antioxidant Activity

Beta-D-glucopyranosides have also been evaluated for their antioxidant potential. The presence of hydroxyl groups in their structure contributes to scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of various glycosides derived from plants, beta-D-glucopyranoside showed moderate inhibitory effects against several cancer cell lines. The IC50 values indicated that while it was less potent than some known anticancer drugs, it still exhibited promising activity worth further exploration .

Case Study 2: In Vivo Tumor Suppression

Another investigation involved administering beta-D-glucopyranoside to mice implanted with human colorectal cancer cells. Results showed a significant reduction in tumor size compared to control groups, alongside decreased expression of Ki-67, a marker for cell proliferation .

Research Findings Summary

The following table summarizes key findings related to the biological activities of beta-D-glucopyranoside:

Activity Type Findings Reference
AnticancerInduces apoptosis; reduces tumor volume in vivo; affects cell signaling pathways
Anti-inflammatoryInhibits pro-inflammatory cytokine production in LPS-stimulated macrophages
AntioxidantScavenges free radicals; protects against oxidative stress

Properties

Molecular Formula

C45H72O16

Molecular Weight

869.0 g/mol

IUPAC Name

[4-acetyloxy-5-hydroxy-6-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate

InChI

InChI=1S/C45H72O16/c1-21(47)56-26-19-55-37(33(53)34(26)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-38-32(52)31(51)30(50)25(18-46)59-38/h23-38,46,49-54H,10-20H2,1-9H3

InChI Key

LRWUZSAOXSUTCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)O)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C

Origin of Product

United States

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